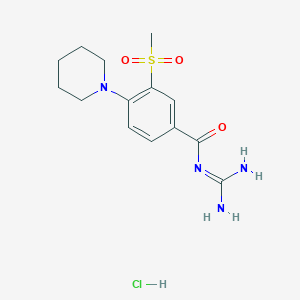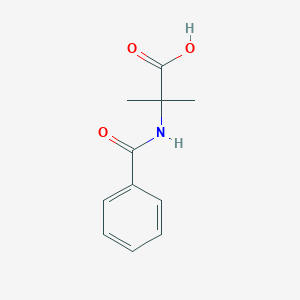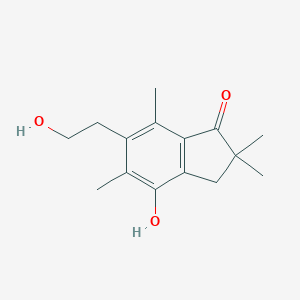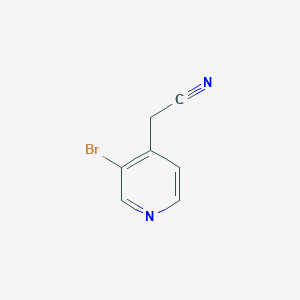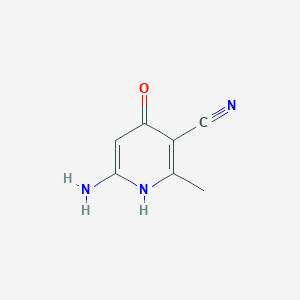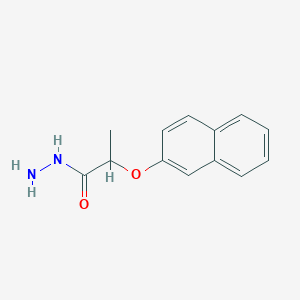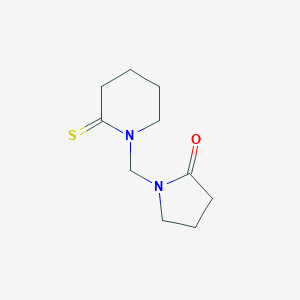
1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one is a chemical compound that belongs to the class of thioxopyrrolidine derivatives. It is also known as Thiohomosildenafil and is structurally similar to sildenafil, which is a drug used to treat erectile dysfunction. However, 1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one has not been approved for human use and is mainly used for scientific research purposes.
Mechanism Of Action
1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, cGMP levels increase, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is similar to that of sildenafil and other drugs used to treat erectile dysfunction.
Biochemical And Physiological Effects
1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one has been shown to have similar biochemical and physiological effects as sildenafil. It has been found to increase cGMP levels and induce relaxation of smooth muscle cells in the corpus cavernosum, which leads to increased blood flow and improved erectile function. It has also been shown to have potential therapeutic effects in the treatment of pulmonary hypertension.
Advantages And Limitations For Lab Experiments
One advantage of using 1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one in lab experiments is its structural similarity to sildenafil, which allows for the development of new drugs with similar biological activity. However, one limitation is its lack of approval for human use, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one and its analogs. One direction is the development of new drugs that target the same biological pathways as sildenafil but with improved efficacy and safety. Another direction is the study of the potential therapeutic effects of 1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one in the treatment of other medical conditions, such as pulmonary hypertension. Further research is also needed to better understand the mechanism of action of this compound and its analogs.
Synthesis Methods
The synthesis of 1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one is a complex process that involves several steps. The starting material for the synthesis is 2-pyrrolidinone, which is reacted with thioacetic acid to form 2-thioxopyrrolidine. This compound is then reacted with formaldehyde and piperidine to form 1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a pure product.
Scientific Research Applications
1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one is mainly used for scientific research purposes, particularly in the field of medicinal chemistry. It is used as a reference compound for the development of new drugs that target the same biological pathways as sildenafil. It is also used to study the mechanism of action of sildenafil and its analogs.
properties
CAS RN |
157439-25-3 |
|---|---|
Product Name |
1-((2-Thioxopiperidin-1-yl)methyl)pyrrolidin-2-one |
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-[(2-sulfanylidenepiperidin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2OS/c13-9-4-3-7-11(9)8-12-6-2-1-5-10(12)14/h1-8H2 |
InChI Key |
FZWUNHMSRIFAAO-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=S)C1)CN2CCCC2=O |
Canonical SMILES |
C1CCN(C(=S)C1)CN2CCCC2=O |
synonyms |
2-Pyrrolidinone, 1-[(2-thioxo-1-piperidinyl)methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



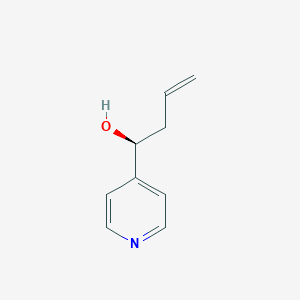

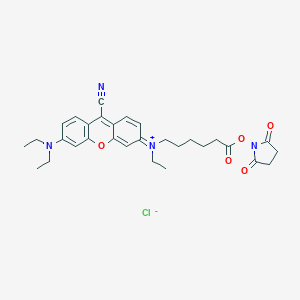
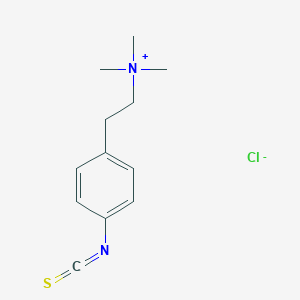
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)
